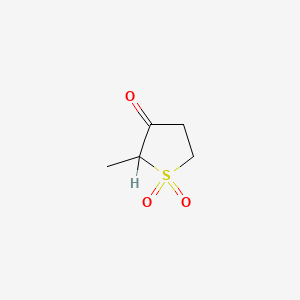
2-Methyl-1,1-dioxothiolan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,1-dioxothiolan-3-one is a sulfur-containing heterocyclic compound It is characterized by a thiophene ring, which is a five-membered ring containing one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-2-methyl-3(2H)-thiophenone, 1,1-dioxide typically involves the oxidation of dihydro-2-methyl-3(2H)-thiophenone. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction is usually carried out under controlled conditions to ensure the selective formation of the 1,1-dioxide derivative.
Industrial Production Methods
In an industrial setting, the production of dihydro-2-methyl-3(2H)-thiophenone, 1,1-dioxide may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1,1-dioxothiolan-3-one can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the compound back to its thiophene form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Metal hydrides, catalytic hydrogenation.
Substitution: Halogenating agents, organometallic reagents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiophene derivatives.
Substitution: Functionalized thiophene derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-1,1-dioxothiolan-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of dihydro-2-methyl-3(2H)-thiophenone, 1,1-dioxide involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Dihydro-2-methyl-3(2H)-thiophenone
- Thiophene-1,1-dioxide
- 2-Methylthiophene
Uniqueness
2-Methyl-1,1-dioxothiolan-3-one is unique due to the presence of both a thiophene ring and a 1,1-dioxide functional group. This combination imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
55081-82-8 |
|---|---|
Fórmula molecular |
C5H8O3S |
Peso molecular |
148.18 g/mol |
Nombre IUPAC |
2-methyl-1,1-dioxothiolan-3-one |
InChI |
InChI=1S/C5H8O3S/c1-4-5(6)2-3-9(4,7)8/h4H,2-3H2,1H3 |
Clave InChI |
ZWHBQWHDADBCLM-UHFFFAOYSA-N |
SMILES |
CC1C(=O)CCS1(=O)=O |
SMILES canónico |
CC1C(=O)CCS1(=O)=O |
Sinónimos |
2-methyl-3-oxothiophane-1-dioxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















